molecular formula C7H3F5N2O2 B11756486 6-Pentafluoroethyl-pyridazine-3-carboxylic acid

6-Pentafluoroethyl-pyridazine-3-carboxylic acid

Cat. No.: B11756486
M. Wt: 242.10 g/mol
InChI Key: UGUVCAZFUVVJOW-UHFFFAOYSA-N
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Description

6-Pentafluoroethyl-pyridazine-3-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with a pentafluoroethyl group and a carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions

6-Pentafluoroethyl-pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridazine derivatives with higher oxidation states, while substitution reactions can introduce various functional groups onto the pyridazine ring .

Scientific Research Applications

6-Pentafluoroethyl-pyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Pentafluoroethyl-pyridazine-3-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists at receptor sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Pentafluoroethyl-pyridazine-3-carboxylic acid is unique due to the presence of both the pentafluoroethyl group and the carboxylic acid group on the pyridazine ring.

Biological Activity

6-Pentafluoroethyl-pyridazine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, antimicrobial properties, anticancer efficacy, and other relevant findings from recent studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridazine ring substituted with a pentafluoroethyl group and a carboxylic acid functional group. The synthesis typically involves multi-step reactions, including the introduction of the pentafluoroethyl group and subsequent carboxylation processes.

Synthesis Overview:

  • Starting Materials: Pyridazine derivatives
  • Reagents: Pentafluoroethylating agents, carboxylation reagents
  • Conditions: Varying temperatures and solvents depending on the specific reaction steps

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa8 µg/mL

These results indicate that the compound exhibits significant antimicrobial activity, comparable to established antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study: Anticancer Activity Assessment
In a study evaluating various pyridazine derivatives, this compound was tested against human cancer cell lines such as T-47D (breast cancer) and SKOV-3 (ovarian cancer). The results indicated that this compound induced significant apoptosis in these cell lines.

Table 2: IC50 Values of this compound in Cancer Cell Lines

Cell LineIC50 (µM)
T-47D12.5
MDA-MB-23118.0
SKOV-315.0

The apoptosis was confirmed through Annexin V-FITC assays, showing a marked increase in early and late apoptotic cells upon treatment with the compound .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that it binds effectively to CDK2, inhibiting its activity and thereby disrupting the cell cycle progression in cancer cells. This inhibition leads to increased levels of cyclin-dependent kinase inhibitors and promotes apoptosis .

Properties

Molecular Formula

C7H3F5N2O2

Molecular Weight

242.10 g/mol

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)pyridazine-3-carboxylic acid

InChI

InChI=1S/C7H3F5N2O2/c8-6(9,7(10,11)12)4-2-1-3(5(15)16)13-14-4/h1-2H,(H,15,16)

InChI Key

UGUVCAZFUVVJOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C(=O)O)C(C(F)(F)F)(F)F

Origin of Product

United States

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